HNP-2 Ranked Superior to HNP-1 and HNP-3 in Potency Against Staphylococcus aureus in Kinetic Turbidimetric Assays
In a kinetic 96-well turbidimetric procedure testing six human α-defensins concurrently, HNP-2 demonstrated quantifiably higher potency against S. aureus than its immediate myeloid comparators HNP-1 and HNP-3 [1]. The study utilized virtual lethal doses (vLDs) to establish a clear potency hierarchy. This data counters the assumption that HNP-1 and HNP-2 are functionally identical in Gram-positive contexts, despite their near-identical sequences [1]. The ranking is consistent across multiple lethal dose thresholds (vLD90 and vLD99), indicating robust differentiation [1].
| Evidence Dimension | Relative Antimicrobial Potency (vLD90 and vLD99 basis) |
|---|---|
| Target Compound Data | HNP2 > HNP1 > HNP3 > HNP4 (ranked highest potency against S. aureus) |
| Comparator Or Baseline | HNP-1 (moderate potency) and HNP-3 (lower potency); HNP-4 (lowest potency) |
| Quantified Difference | Potency ranking HNP2 > HNP1 > HNP3 > HNP4 against S. aureus. |
| Conditions | Kinetic turbidimetric assay, 96-well plate format; Synthetic solid-phase peptides; S. aureus strain. |
Why This Matters
For assays targeting S. aureus inhibition or screening antimicrobial peptides against Gram-positive threats, HNP-2 provides a statistically stronger positive control and a lower effective concentration requirement than HNP-1 or HNP-3.
- [1] Ericksen, B., Wu, Z., Lu, W., & Lehrer, R.I. (2005). Antibacterial Activity and Specificity of the Six Human α-Defensins. Antimicrobial Agents and Chemotherapy, 49(1), 269-275. View Source
